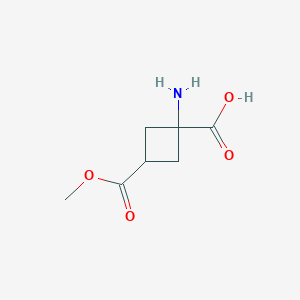
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid (ACMC) is a cyclic amino acid that has been widely used in scientific research. It is a non-proteinogenic amino acid, meaning it is not found in proteins, but rather is used as a tool in chemical and biological research. ACMC is a versatile molecule that can be used as a building block for the synthesis of more complex molecules, as a probe to study protein structure and function, and as a tool to investigate cellular signaling pathways.
作用机制
The mechanism of action of 1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid is not well understood. However, it is thought to act as a mimic of proline, an amino acid that is important for the stability of protein structures. By incorporating this compound into peptides and proteins, researchers can study the effects of proline substitutions on protein stability and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be relatively non-toxic and biocompatible, making it a useful tool for biological research.
实验室实验的优点和局限性
One advantage of using 1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of more complex molecules, as a probe to study protein structure and function, and as a tool to investigate cellular signaling pathways. Additionally, this compound is relatively non-toxic and biocompatible, making it a useful tool for biological research.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive molecule, which can limit its use in some research applications. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are many future directions for research involving 1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid. One important area of research is in the development of new synthetic methods for this compound and related cyclic amino acids. This could lead to the development of new tools for chemical and biological research.
Another area of research is in the use of this compound as a probe to study protein structure and function. By incorporating this compound into peptides and proteins, researchers can study the effects of amino acid substitutions on protein stability and function. This could lead to the development of new therapeutics for a variety of diseases.
Finally, there is potential for the use of this compound in the development of new materials. This compound and related cyclic amino acids have unique structural properties that could be exploited in the development of new materials for a variety of applications.
合成方法
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of cyclobutanone with ethyl diazoacetate to form a cyclobutanone derivative. This derivative is then treated with ammonia to form this compound. Another method involves the reaction of cyclobutanone with ethyl chloroformate to form a cyclic carbamate, which is then treated with ammonia to form this compound.
科学研究应用
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. One important application is in the study of protein structure and function. This compound can be incorporated into peptides and proteins to probe the effects of amino acid substitutions on protein stability and function. For example, this compound has been used to study the effects of proline substitutions on the stability of alpha-helical peptides.
属性
IUPAC Name |
1-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-5(9)4-2-7(8,3-4)6(10)11/h4H,2-3,8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIWEFZNFLFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)
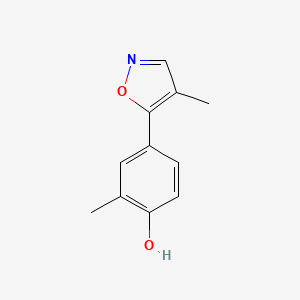
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)
![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)
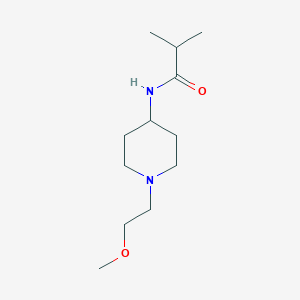

![1-(azepan-1-yl)-3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B2576508.png)

![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)

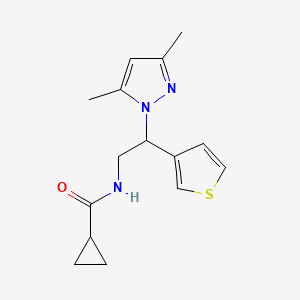
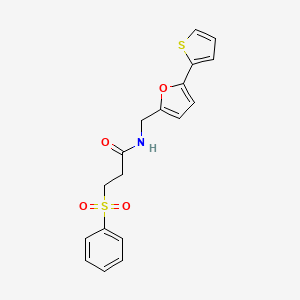
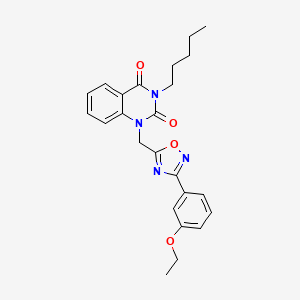
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)